![molecular formula C17H14Cl2N2O2 B187878 (2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone CAS No. 5942-89-2](/img/structure/B187878.png)
(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone is a chemical compound that has been studied for its potential use in scientific research. This compound is also known as C21H16Cl2N2O2 and has a molecular weight of 416.27 g/mol.
Mecanismo De Acción
The mechanism of action of (2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone involves the inhibition of COX-2. COX-2 is an enzyme that is involved in the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2, this compound reduces the production of prostaglandins and reduces inflammation.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone include the reduction of inflammation and pain. This compound has been shown to be effective in reducing the symptoms of arthritis and other inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone in lab experiments is its selectivity for COX-2. This compound has been shown to have minimal effects on COX-1, which is involved in the production of prostaglandins that protect the stomach lining. However, a limitation of using this compound is its potential to cause liver toxicity.
Direcciones Futuras
There are several future directions for the study of (2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone. One direction is to study the potential use of this compound in treating other inflammatory diseases such as inflammatory bowel disease and psoriasis. Another direction is to study the potential use of this compound in combination with other drugs for the treatment of cancer. Additionally, further research is needed to better understand the potential for liver toxicity associated with this compound and to develop strategies to minimize this risk.
Métodos De Síntesis
The synthesis of (2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone involves the reaction of 2-chlorobenzoyl chloride with 4-chlorophenylhydrazine in the presence of triethylamine. The resulting product is then treated with sodium hydroxide to form the final compound.
Aplicaciones Científicas De Investigación
(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone has been studied for its potential use as a selective COX-2 inhibitor. This compound has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis.
Propiedades
Número CAS |
5942-89-2 |
|---|---|
Nombre del producto |
(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone |
Fórmula molecular |
C17H14Cl2N2O2 |
Peso molecular |
349.2 g/mol |
Nombre IUPAC |
(2-chlorophenyl)-[5-(4-chlorophenyl)-5-hydroxy-3-methyl-4H-pyrazol-1-yl]methanone |
InChI |
InChI=1S/C17H14Cl2N2O2/c1-11-10-17(23,12-6-8-13(18)9-7-12)21(20-11)16(22)14-4-2-3-5-15(14)19/h2-9,23H,10H2,1H3 |
Clave InChI |
UKTLLYCWSFLLTQ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(C1)(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=CC=C3Cl |
SMILES canónico |
CC1=NN(C(C1)(C2=CC=C(C=C2)Cl)O)C(=O)C3=CC=CC=C3Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-Acetamido-2-(bromomethyl)-6-methoxyoxan-3-yl] benzoate](/img/structure/B187795.png)
![(NE)-N-(6-methoxy-2-phenyl-4a,6,7,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-8-ylidene)hydroxylamine](/img/structure/B187796.png)
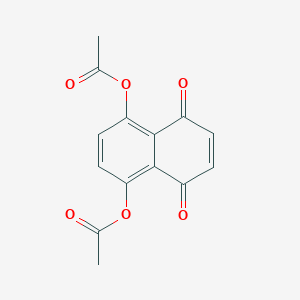
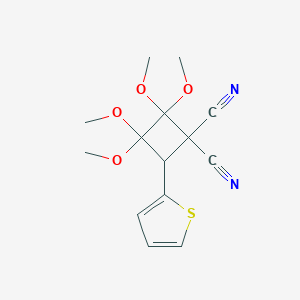
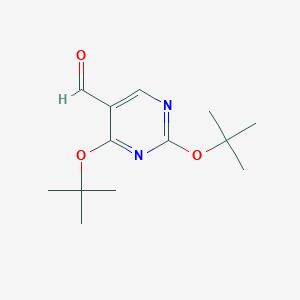
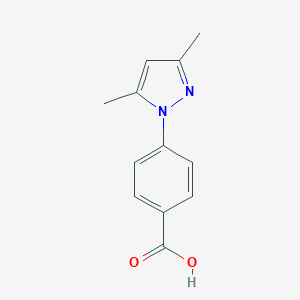
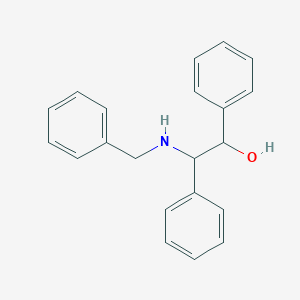
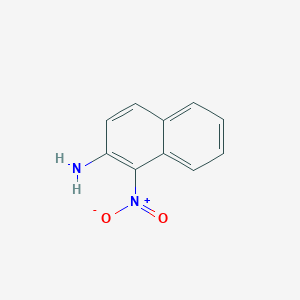
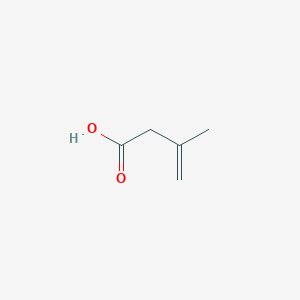


![3-Ethyl-2,4-dimethylindeno[2,1-b]pyran](/img/structure/B187815.png)
![2-(4-Bromophenyl)indeno[2,1-b]pyran](/img/structure/B187816.png)
